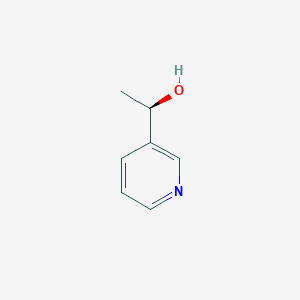

(R)-1-(3-Pyridyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDUEBURHKSKDG-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CN=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444915 | |

| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7606-26-0 | |

| Record name | (αR)-α-Methyl-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7606-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-1-(Pyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(pyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-1-(3-Pyridyl)ethanol chemical properties

An In-Depth Technical Guide to (R)-1-(3-Pyridyl)ethanol: Properties, Synthesis, and Applications

Introduction

This compound is a chiral secondary alcohol that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. Its structural features—a pyridine ring, a chiral carbinol center, and a reactive hydroxyl group—make it a versatile and valuable building block for the synthesis of complex, high-value molecules. The stereochemistry at the C1 position is often critical for the biological activity of its derivatives, making the enantiomerically pure (R)-isomer an essential intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the fundamental physicochemical properties of a compound are the bedrock of its application in research and development.

Identifiers and Structure

-

IUPAC Name : (1R)-1-(Pyridin-3-yl)ethan-1-ol

-

Canonical SMILES : CO[1]

-

InChI Key : QMDUEBURHKSKDG-ZCFIWIBFSA-N[1]

-

Synonyms : (R)-(+)-1-(3-Pyridyl)ethanol, (αR)-α-Methyl-3-pyridinemethanol, (1R)-1-Pyridin-3-ylethanol[2][6]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These data are crucial for designing reaction conditions, purification protocols, and formulation strategies.

| Property | Value | Source(s) |

| Physical Form | Colourless Oil/Liquid | [2][4] |

| Boiling Point | 239.6 °C at 760 mmHg | [3] |

| Density | 1.083 g/cm³ | [3] |

| Refractive Index | 1.535 | [3] |

| Flash Point | 98.7 °C | [3] |

| pKa | 13.75 ± 0.20 (Predicted) | [1] |

| XLogP3 | 1.1 | [3] |

Synthesis and Enantioselective Resolution

The production of enantiomerically pure this compound typically involves a two-stage process: the synthesis of the racemic alcohol followed by chiral resolution.

Synthesis of Racemic 1-(3-Pyridyl)ethanol

The most common laboratory and industrial synthesis involves the reduction of the corresponding ketone, 3-acetylpyridine. This reduction can be achieved using various reducing agents. A standard, cost-effective method employs sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

The causality behind this choice is the high chemoselectivity of NaBH₄, which readily reduces the ketone carbonyl without affecting the aromatic pyridine ring. The reaction is typically performed at room temperature and is known for high yields and operational simplicity.

Enantioselective Resolution

Achieving high enantiomeric purity is paramount for pharmaceutical applications. Enzymatic kinetic resolution is a highly effective and widely used method.[7][8] Lipases, particularly Candida antarctica lipase B (CALB), are frequently employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted alcohol.[7][8]

In this process, the racemic alcohol is treated with an acyl donor, such as vinyl acetate, in the presence of the lipase. The enzyme preferentially catalyzes the acetylation of the (R)-enantiomer, converting it to (R)-1-(3-Pyridyl)ethyl acetate. The unreacted (S)-1-(3-Pyridyl)ethanol can then be easily separated from the ester by standard chromatographic techniques. The desired (R)-acetate is subsequently hydrolyzed to yield the pure (R)-alcohol. This enzymatic approach is favored for its high enantioselectivity, mild reaction conditions, and environmental compatibility.

Caption: Synthesis and Resolution Workflow.

Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a self-validating system; monitoring the reaction by chiral HPLC allows for precise determination of enantiomeric excess (ee) and conversion, ensuring the desired outcome.

-

Setup : To a solution of racemic 1-(3-Pyridyl)ethanol (1.0 eq) in a suitable organic solvent (e.g., diisopropyl ether), add vinyl acetate (1.5 - 2.0 eq).[7]

-

Enzyme Addition : Add Candida antarctica lipase B (immobilized, ~10% by weight of the substrate).

-

Reaction : Stir the mixture at a controlled temperature (e.g., room temperature or 40-60 °C to increase the rate)[7][8].

-

Monitoring : Periodically take aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC to monitor the ee of the substrate and product. The reaction is typically stopped at ~50% conversion to maximize the ee of both components.

-

Workup : Once the target conversion is reached, filter off the enzyme (which can often be reused).[7] Remove the solvent under reduced pressure.

-

Separation : Separate the resulting (R)-acetate from the unreacted (S)-alcohol using flash column chromatography.

-

Hydrolysis : Hydrolyze the purified (R)-acetate using a mild base (e.g., K₂CO₃ in methanol/water) to obtain the final, enantiomerically pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation and purity assessment are critical. A combination of spectroscopic methods is employed for this purpose.

-

¹H NMR : The proton NMR spectrum provides a clear fingerprint. Expected signals include a doublet for the methyl protons (-CH₃), a quartet for the methine proton (-CH(OH)-), a broad singlet for the hydroxyl proton (-OH), and a series of multiplets in the aromatic region corresponding to the four protons on the pyridine ring.

-

¹³C NMR : The carbon spectrum will show distinct signals for the methyl carbon, the chiral methine carbon, and the five carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy : Key diagnostic peaks include a broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol, a peak around 1100 cm⁻¹ for the C-O stretch, and several peaks between 1400-1600 cm⁻¹ corresponding to the C=C and C=N vibrations of the pyridine ring.[9]

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) will typically show a prominent molecular ion peak [M+H]⁺ at m/z = 124.07, confirming the molecular weight.

-

Chiral HPLC : This is the definitive method for determining enantiomeric excess (ee). Using a chiral stationary phase, the (R) and (S) enantiomers are separated, and their relative peak areas provide a quantitative measure of enantiomeric purity.

Applications in Drug Discovery and Synthesis

The utility of this compound stems from its identity as a chiral building block. Its enantiopurity is crucial for achieving the desired biological activity and stereoselectivity in the final active pharmaceutical ingredients (APIs).[10]

-

Neurological Disorders : It is a key intermediate in the synthesis of modulators for nicotinic acetylcholine receptors (nAChRs).[10] These receptors are therapeutic targets for a range of neurological conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[10] The specific stereochemistry imparted by the (R)-isomer is often essential for potent and selective receptor binding.

-

Agrochemicals : The pyridine moiety is a common feature in many modern pesticides and herbicides. The chiral center of this compound can be used to introduce stereospecificity, potentially leading to compounds with higher efficacy and improved environmental profiles.

-

Asymmetric Catalysis : Chiral pyridinyl alcohols can serve as ligands for transition metals in asymmetric catalysis, facilitating a variety of enantioselective transformations.

Caption: Applications as a Chiral Building Block.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

-

Handling : Work in a well-ventilated area or a chemical fume hood.[3][11] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][12] Avoid contact with skin and eyes and prevent inhalation of vapors.[3][11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][11] For long-term stability and to maintain purity, storage at 4°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid :

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[11][13]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.[3][12]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[11][13]

-

References

-

MySkinRecipes. This compound. [Link]

-

PubChem. (S)-1-(3-Pyridyl)ethanol. [Link]

-

The Journal of Organic Chemistry. Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. [Link]

- Google Patents.

-

ResearchGate. ChemInform Abstract: Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2′-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

PubMed Central. Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. achemtek.com [achemtek.com]

- 3. echemi.com [echemi.com]

- 4. 1-(Pyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]

- 5. (S)-1-(3-Pyridyl)ethanol | C7H9NO | CID 10725338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. This compound [myskinrecipes.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to (R)-1-(3-Pyridyl)ethanol: Structure, Stereochemistry, and Synthetic Strategies

Introduction

(R)-1-(3-Pyridyl)ethanol is a chiral alcohol of significant interest in the pharmaceutical and agrochemical industries. Its structure, incorporating both a pyridine ring and a stereogenic carbinol center, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The pyridine moiety, an isostere of benzene, is a prevalent scaffold in over 7,000 drug molecules, imparting crucial properties such as aqueous solubility and the ability to form key hydrogen bonds with biological targets.[2][3] The absolute configuration of the secondary alcohol is critical, as enantiomeric purity is paramount for achieving the desired pharmacological activity and avoiding potential off-target effects associated with the incorrect stereoisomer.[1] This guide provides an in-depth analysis of the molecule's structure, stereochemistry, and the primary synthetic and resolution strategies employed to obtain the enantiopure (R)-isomer, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, also known as (R)-(+)-1-(3-Pyridyl)ethanol, consists of a pyridine ring substituted at the 3-position with a 1-hydroxyethyl group. The chiral center is located at the carbon atom bearing the hydroxyl group (C1). The presence of the basic nitrogen atom in the pyridine ring and the polar hydroxyl group governs its chemical reactivity and physical properties.

| Property | Value | Source |

| CAS Number | 7606-26-0 | [4] |

| Molecular Formula | C₇H₉NO | [4][5] |

| Molecular Weight | 123.15 g/mol | [1][5] |

| Appearance | Colourless to pale yellow thick oil | [4][6] |

| Boiling Point | 239.6 ± 15.0 °C (Predicted) | [6] |

| pKa | 13.75 ± 0.20 (Predicted) | [5][6] |

| Storage | 4°C, under inert atmosphere | [4] |

The Imperative of Stereochemistry

The therapeutic efficacy of many chiral drugs is intrinsically linked to their three-dimensional structure. For a molecule like 1-(3-Pyridyl)ethanol, the two enantiomers, (R) and (S), can exhibit vastly different pharmacological and toxicological profiles. The (R)-enantiomer is a key intermediate in the synthesis of various pharmaceutical agents, including nicotinic acetylcholine receptor modulators, which are investigated for treating neurological disorders like Alzheimer's and Parkinson's disease.[1] Therefore, synthetic methods must deliver this specific stereoisomer with exceptionally high enantiomeric excess (ee).

Strategies for Accessing Enantiopure this compound

Achieving high enantiopurity can be approached via two primary pathways: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. The choice of method often depends on factors like scale, cost, and the desired level of enantiopurity.

Caption: Pathways to enantiopure this compound.

Asymmetric Synthesis: The Direct Approach

Asymmetric reduction of the prochiral precursor, 3-acetylpyridine, is the most elegant method for directly obtaining the (R)-enantiomer. This transformation relies on a chiral catalyst to control the stereochemical outcome.

Core Concept: A chiral catalyst, often a metal complex with a chiral ligand or a specific borane reagent, creates a chiral environment around the ketone. The reducing agent (e.g., borane) is delivered preferentially to one face of the carbonyl group, leading to the formation of one enantiomer in excess.

Studies have demonstrated the effectiveness of spiroborate ester catalysts derived from non-racemic amino alcohols for the borane-mediated reduction of acetylpyridines.[7] Using catalysts like those derived from diphenylprolinol, the reduction of 3-acetylpyridine can achieve excellent enantioselectivity, often exceeding 97% ee, with high chemical yields.[7] This method is highly efficient, sometimes requiring less than 1 mol% of the catalyst, making it attractive for both laboratory and potential industrial-scale synthesis.[7]

Kinetic Resolution: Separating a Racemic Mixture

Kinetic resolution is a widely used technique that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[8] In the context of 1-(3-Pyridyl)ethanol, this typically involves the enantioselective acylation of a racemic mixture, catalyzed by an enzyme.

3.2.1. Enzymatic Kinetic Resolution (EKR)

Enzymes, particularly lipases, are highly effective catalysts for kinetic resolution due to their exquisite stereoselectivity and ability to function under mild conditions.[9] The process involves the selective acylation of one enantiomer (often the R-enantiomer) from the racemic alcohol, leaving the other enantiomer (S-enantiomer) unreacted.

Causality of Choice: Lipases like Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are frequently chosen.[10] The enzyme's active site is a chiral pocket that preferentially binds and catalyzes the acylation of one enantiomer over the other. Vinyl acetate is a common acyl donor because the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible and driving it to completion.[10][11]

The result is a mixture of the acylated (R)-ester and the unreacted (S)-alcohol. These two compounds have different chemical properties and can be easily separated by standard techniques like column chromatography. The desired this compound is then obtained by a simple hydrolysis of the separated (R)-ester. While the theoretical maximum yield for the resolved enantiomer in a classic kinetic resolution is 50%, this method is robust, scalable, and often yields products with very high enantiomeric excess (>99% ee).[10][11]

3.2.2. Dynamic Kinetic Resolution (DKR)

A key limitation of EKR is its 50% maximum theoretical yield. Dynamic kinetic resolution (DKR) overcomes this by integrating a method for in-situ racemization of the less reactive enantiomer. As the enzyme selectively consumes the reactive enantiomer, the remaining, unreactive enantiomer is continuously converted back into the racemate, allowing for a theoretical yield of up to 100%.[10] For alcohols, this often involves a chemoenzymatic approach where a metal catalyst (e.g., based on ruthenium or niobium) performs the racemization while the lipase performs the resolution.[10]

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of (±)-1-(3-Pyridyl)ethanol

This protocol is adapted from established methodologies for lipase-catalyzed resolutions.[9][10][11]

Materials:

-

Racemic 1-(3-Pyridyl)ethanol

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous solvent (e.g., Diisopropyl ether or Toluene)

-

Standard workup and purification reagents

Procedure:

-

To a solution of racemic 1-(3-Pyridyl)ethanol (1.0 eq) in anhydrous diisopropyl ether, add CALB (e.g., 20 mg/mmol of substrate).

-

Add vinyl acetate (0.6 eq) to the mixture. Note: Using a slight sub-stoichiometric amount of the acylating agent prevents acylation of the less-reactive enantiomer.

-

Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

-

The reaction is typically stopped at or near 50% conversion to achieve maximum enantiomeric excess for both the remaining alcohol and the formed ester.

-

Once the target conversion is reached, filter off the enzyme (which can be washed and potentially reused).

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting mixture of (S)-1-(3-Pyridyl)ethanol and the (R)-acetate ester by silica gel column chromatography.

-

Hydrolyze the purified (R)-acetate ester using a mild base (e.g., K₂CO₃ in methanol) to afford the final this compound.

Caption: Workflow for Enzymatic Kinetic Resolution.

Characterization and Analysis

Confirming the identity, purity, and stereochemistry of this compound is critical.

-

NMR Spectroscopy (¹H and ¹³C): Confirms the molecular structure. The proton NMR will show characteristic signals for the pyridine ring protons, a quartet for the methine proton (CH-OH), and a doublet for the methyl group.[12]

-

IR Spectroscopy: A broad absorption band around 3300 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.[12]

-

Chiral HPLC/GC: This is the definitive method for determining enantiomeric excess. Using a chiral stationary phase, the (R) and (S) enantiomers are separated, and their relative peak areas are used to calculate the ee.

-

Optical Rotation: Measurement of the specific rotation using a polarimeter can confirm the identity of the enantiomer. The (R)-enantiomer is dextrorotatory (+).

Conclusion

This compound is a cornerstone chiral building block in modern medicinal chemistry. Its synthesis highlights a fundamental choice in asymmetric chemistry: direct asymmetric synthesis versus resolution. While asymmetric reduction offers a more direct and atom-economical route, enzymatic kinetic resolution remains a powerful, reliable, and highly selective method for producing this valuable intermediate with the exceptional levels of enantiomeric purity required for pharmaceutical development. The continued innovation in both catalytic asymmetric synthesis and biocatalysis will further enhance the accessibility of this and other critical chiral synthons.

References

-

Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2007). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]

-

Sanz-Marco, A., et al. (2018). Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols. Molecules, 23(11), 2949. [Link]

-

Inoue, T., et al. (1998). Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry, 63(8), 2694–2698. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

A Chemtek. (n.d.). This compound. Retrieved January 11, 2026, from [Link]

-

Pamulaparthi, S., & Mitragotri, S. (2016). Chemoenzymatic Asymmetric Synthesis of Pyridine-Based α-Fluorinated Secondary Alcohols. ChemistrySelect, 1(15), 4721-4724. [Link]

-

Dunn, P. J., et al. (2007). The importance of pyridine derivatives in the pharmaceutical industry. Beilstein Journal of Organic Chemistry, 3, 21. [Link]

-

Wikipedia contributors. (2023, December 28). Kinetic resolution. In Wikipedia, The Free Encyclopedia. Retrieved 18:15, January 11, 2026, from [Link]

-

de Miranda, A. S., et al. (2015). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 26(8), 1669-1675. [Link]

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. achemtek.com [achemtek.com]

- 5. Page loading... [guidechem.com]

- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. pubs.acs.org [pubs.acs.org]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Asymmetric Synthesis of (R)-1-(3-Pyridyl)ethanol

Introduction: The Significance of (R)-1-(3-Pyridyl)ethanol in Drug Discovery

This compound is a chiral alcohol that serves as a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its importance lies in the precise three-dimensional arrangement of its atoms, a feature that is paramount for the selective interaction with biological targets. This enantiomerically pure secondary alcohol is a key intermediate in the development of drugs targeting neurological disorders, such as Alzheimer's and Parkinson's disease, by acting as a precursor to nicotinic acetylcholine receptor modulators. The stereochemistry at the carbinol center is crucial for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development of efficient, scalable, and highly stereoselective synthetic routes to this compound is of paramount importance to the pharmaceutical industry. This guide provides an in-depth analysis of the primary chemo-catalytic and biocatalytic pathways for its synthesis, offering a comparative overview for researchers, scientists, and drug development professionals.

Chemo-Catalytic Approach: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most reliable and widely employed methods for the enantioselective reduction of prochiral ketones is the Corey-Bakshi-Shibata (CBS) reduction. This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone, in this case, 3-acetylpyridine. The predictability and high enantioselectivity of the CBS reduction make it a powerful tool in asymmetric synthesis.

Mechanism of Action: A Chiral Relay

The CBS reduction operates through a well-defined catalytic cycle that ensures high fidelity in the transfer of chirality.

-

Catalyst-Borane Complex Formation : The reaction initiates with the coordination of a borane source, typically borane-dimethyl sulfide (BMS) or borane-THF, to the Lewis basic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a more potent hydride donor.

-

Ketone Coordination : The prochiral ketone, 3-acetylpyridine, then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The steric bulk of the catalyst directs the ketone to bind in a specific orientation, exposing one of its enantiotopic faces to the activated hydride.

-

Stereoselective Hydride Transfer : The hydride is then transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered, chair-like transition state. This intramolecular transfer is highly organized and is the key to the high enantioselectivity of the reaction.

-

Product Release and Catalyst Regeneration : Following the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, which is then free to begin a new catalytic cycle. An acidic workup is subsequently required to hydrolyze the alkoxyborane and liberate the final chiral alcohol product, this compound.

Protocol: Asymmetric Reduction of 3-Acetylpyridine via CBS Reduction

The following protocol is a representative procedure for the CBS reduction of 3-acetylpyridine, designed to achieve high enantioselectivity.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

3-Acetylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, dried in an oven and cooled under a nitrogen atmosphere

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.).

-

Dilute the catalyst with anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-dimethyl sulfide complex (0.6 eq.) dropwise to the catalyst solution while maintaining the temperature at 0 °C. Stir the mixture for 15 minutes.

-

In a separate flask, prepare a solution of 3-acetylpyridine (1.0 eq.) in anhydrous THF.

-

Add the 3-acetylpyridine solution dropwise to the catalyst-borane mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 0 °C.

-

Upon completion of the addition, allow the reaction to stir at 0 °C for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Slowly quench the reaction by the dropwise addition of methanol at 0 °C.

-

Warm the mixture to room temperature and stir for 30 minutes.

-

Acidify the mixture with 1 M HCl and stir for another 30 minutes.

-

Basify the aqueous layer with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to yield this compound.

Performance Data

The CBS reduction of 3-acetylpyridine is capable of producing this compound with excellent enantioselectivity.

| Parameter | Value | Reference |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine | [1] |

| Hydride Source | Borane-dimethyl sulfide | [1] |

| Temperature | 0 °C to room temperature | [1] |

| Typical Yield | >90% | [1] |

| Enantiomeric Excess (ee) | 96% - 99% | [2][3] |

Biocatalytic Approach: Whole-Cell Reduction with Candida maris

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of whole microbial cells or isolated enzymes can afford chiral alcohols with exceptional enantiomeric purity under mild reaction conditions. For the synthesis of this compound, the yeast Candida maris has been identified as a promising biocatalyst.[3]

Mechanism of Action: The Precision of Ketoreductases

The enantioselective reduction of 3-acetylpyridine in Candida maris is catalyzed by intracellular enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes are highly specific for the production of the (R)-enantiomer of the corresponding alcohol.

-

Cofactor Binding : The KRED binds to a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH), which serves as the hydride source.

-

Substrate Binding : 3-acetylpyridine enters the active site of the enzyme and binds in a specific orientation dictated by the chiral environment of the active site.

-

Stereoselective Hydride Transfer : The hydride is transferred from the cofactor to the si-face of the carbonyl group of 3-acetylpyridine, leading to the formation of this compound.

-

Product Release and Cofactor Regeneration : The (R)-alcohol product is released from the active site. For the reaction to be catalytic, the oxidized cofactor (NADP+ or NAD+) must be regenerated back to its reduced form (NADPH or NADH). In whole-cell systems, this regeneration is accomplished by the organism's own metabolic pathways, often by utilizing a co-substrate like glucose.

Protocol: Whole-Cell Bioreduction of 3-Acetylpyridine

The following is a general protocol for the whole-cell bioreduction of 3-acetylpyridine using Candida maris.

Materials:

-

Candida maris culture

-

Yeast extract peptone dextrose (YPD) growth medium

-

3-Acetylpyridine

-

Glucose

-

Potassium phosphate buffer (pH 6.5-7.0)

-

Ethyl acetate

-

Standard microbiology and chemistry laboratory equipment

Procedure:

-

Cultivation of Candida maris : Inoculate a sterile YPD medium with Candida maris. Incubate the culture at 30°C with shaking (e.g., 200 rpm) for 24-48 hours until a sufficient cell density is reached.

-

Cell Harvesting : Harvest the cells by centrifugation. Wash the cell pellet with sterile potassium phosphate buffer.

-

Biotransformation : Resuspend the cell pellet in a fresh potassium phosphate buffer containing glucose (as a co-substrate for cofactor regeneration) and 3-acetylpyridine.

-

Reaction : Incubate the reaction mixture at 30°C with shaking for 24-72 hours. Monitor the progress of the reaction by TLC or GC analysis of aliquots.

-

Extraction : Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volumes).

-

Purification : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Performance Data

While highly enantioselective for other acetylpyridine isomers, the reduction of 3-acetylpyridine by Candida maris under initial screening conditions showed lower, yet still significant, enantioselectivity for the (R)-product.[3] Optimization of reaction conditions, such as pH, temperature, and substrate concentration, or strain engineering could further improve the enantiomeric excess.

| Parameter | Value | Reference |

| Biocatalyst | Candida maris whole cells | [3] |

| Co-substrate | Glucose | [3] |

| Temperature | 30°C | [3] |

| pH | 6.5 - 7.0 | [3] |

| Stereoselectivity | Produces the (R)-enantiomer | [3] |

| Enantiomeric Excess (ee) | Moderate (optimization may be required) | [3] |

Comparative Analysis and Conclusion

Both the chemo-catalytic CBS reduction and the biocatalytic whole-cell reduction with Candida maris present viable pathways for the synthesis of this compound.

-

Chemo-catalysis (CBS Reduction) offers the advantage of high enantioselectivity (often >95% ee) and is a well-established, predictable method. However, it requires stoichiometric amounts of borane reagents, which can be hazardous, and necessitates strictly anhydrous conditions. The catalyst itself can also be expensive.

-

Biocatalysis (Candida maris) provides a more environmentally friendly approach, operating in aqueous media under mild conditions. The use of whole cells circumvents the need for costly enzyme isolation and cofactor addition. The main challenge lies in achieving high enantioselectivity specifically for 3-acetylpyridine, which may require process optimization or genetic engineering of the microorganism.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, desired enantiopurity, and environmental considerations. For high-purity material where cost is less of a concern, the CBS reduction is a robust and proven method. For larger-scale, greener manufacturing, the biocatalytic route holds significant promise, pending further optimization to enhance its enantioselectivity for this particular substrate.

References

- Quallich, G. J.; Woodall, T. M. Asymmetric Borane Reduction of Prochiral Ketones Catalyzed by an Oxazaborolidine. Tetrahedron: Asymmetry, 1993, 4 (7), 1471-1474.

-

Kawano, S.; Horikawa, M.; Yasohara, Y.; Hasegawa, J. Microbial enantioselective reduction of acetylpyridine derivatives. Bioscience, Biotechnology, and Biochemistry, 2003, 67(4), 809-814. [Link]

- Corey, E. J.; Bakshi, R. K.; Shibata, S. Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 1987, 109 (18), 5551–5553.

- Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of ketones with chiral reagents from borane and amino alcohols.

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

Sources

Spectroscopic data for (R)-1-(3-Pyridyl)ethanol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-1-(3-Pyridyl)ethanol

Authored by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 7606-26-0) is a chiral alcohol of significant interest in pharmaceutical and fine chemical synthesis.[1][2] Its structure, featuring a pyridine ring and a stereogenic center, makes it a valuable building block for asymmetric synthesis.[2] Accurate structural confirmation and determination of enantiomeric purity are critical for its application in drug development and quality control. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We will delve into the principles behind the experimental choices, provide detailed protocols, and interpret the resulting data to build a complete structural picture of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.[3] For a chiral molecule like this compound, NMR not only confirms the molecular skeleton but is also instrumental in determining enantiomeric purity, a critical parameter in pharmaceutical applications.[4][5]

Expertise & Experience: The Rationale Behind NMR Analysis

For this compound, a standard ¹H and ¹³C NMR analysis in an achiral solvent like deuterochloroform (CDCl₃) will confirm the connectivity of atoms. The ¹H NMR spectrum provides information on the number of different proton environments, their integration (ratio), and their coupling (neighboring protons).[6] The ¹³C NMR spectrum reveals the number of unique carbon environments.[3]

However, enantiomers are indistinguishable in a standard NMR experiment as they have identical magnetic properties.[4] To determine enantiomeric excess (e.e.), the enantiomeric mixture must be converted into a mixture of diastereomers, which possess different physical properties and, therefore, distinct NMR spectra.[4][7] This is achieved by reacting the alcohol with a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric esters.[7]

Experimental Protocol: ¹H and ¹³C NMR

1.2.1 Standard Spectrum Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a spectrometer (e.g., 300 or 500 MHz). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.[8]

1.2.2 Determination of Enantiomeric Purity using a Chiral Derivatizing Agent

-

Derivatization: In a clean vial, react a known quantity of the alcohol sample with a slight excess of a single enantiomer of a chiral derivatizing agent (e.g., (S)-Mosher's acid chloride) in the presence of a non-nucleophilic base (e.g., pyridine-d₅, which can also serve as the solvent).

-

Sample Preparation & Analysis: Once the reaction is complete, directly transfer the mixture to an NMR tube.

-

Acquire a high-resolution ¹H NMR spectrum. Identify well-resolved signals corresponding to the newly formed diastereomers. Protons near the chiral center are most likely to show the largest difference in chemical shifts (Δδ).[4]

-

Quantification: Carefully integrate the signals corresponding to each diastereomer. The ratio of the integrals directly correlates to the ratio of the enantiomers in the original sample, allowing for the calculation of enantiomeric excess (e.e.).

Logical Workflow for Enantiomeric Purity Assessment

Caption: Workflow for determining enantiomeric excess using NMR.

Data Presentation & Interpretation

The structural features of this compound give rise to a predictable NMR spectrum.

Table 1: Expected ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|---|

| H-α (CH-OH) | ~4.9 - 5.1 | Quartet (q) | 1H | ~6.5 | Coupled to the three methyl protons. |

| H-β (CH₃) | ~1.5 - 1.6 | Doublet (d) | 3H | ~6.5 | Coupled to the single methine proton (H-α). |

| Pyridine H-2 | ~8.6 | Singlet (s) / Doublet (d) | 1H | - | Aromatic proton adjacent to nitrogen, highly deshielded. |

| Pyridine H-4 | ~7.8 | Doublet of Triplets (dt) | 1H | - | Aromatic proton with ortho and meta couplings. |

| Pyridine H-5 | ~7.3 | Doublet of Doublets (dd) | 1H | - | Aromatic proton coupled to H-4 and H-6. |

| Pyridine H-6 | ~8.5 | Doublet (d) | 1H | - | Aromatic proton adjacent to nitrogen. |

| -OH | Variable | Singlet (s, broad) | 1H | - | Chemical shift is concentration and temperature dependent. |

Table 2: Expected ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-α (CH-OH) | ~67 - 70 | Carbon attached to the electron-withdrawing oxygen atom. |

| C-β (CH₃) | ~24 - 26 | Aliphatic methyl carbon. |

| Pyridine C-2 | ~148 - 150 | Aromatic carbon adjacent to nitrogen. |

| Pyridine C-3 | ~138 - 140 | Quaternary aromatic carbon at the point of substitution. |

| Pyridine C-4 | ~133 - 135 | Aromatic CH carbon. |

| Pyridine C-5 | ~123 - 125 | Aromatic CH carbon. |

| Pyridine C-6 | ~147 - 149 | Aromatic carbon adjacent to nitrogen. |

Note: The exact chemical shifts can vary based on solvent, concentration, and instrument.[8][9]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique ideal for identifying the functional groups present in a molecule.[10] For this compound, IR spectroscopy serves as a quick quality check to confirm the presence of the essential hydroxyl group and the pyridine ring. Attenuated Total Reflectance (ATR) is a common modern sampling technique that requires minimal sample preparation.[11]

Expertise & Experience: The Diagnostic Power of IR

The diagnostic value of an IR spectrum lies in the correlation between specific absorption bands and molecular vibrations. For our target molecule, we expect to see a strong, broad absorption for the O-H stretch of the alcohol and a series of characteristic peaks for the C=C and C=N bonds within the aromatic pyridine ring.[12] The absence of other major peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) confirms the purity of the alcohol from common oxidation byproducts.

Experimental Protocol: ATR-FTIR

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a single drop of the neat liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Lower the ATR press and apply consistent pressure. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.

-

Data Processing: Process the resulting spectrum, which may include baseline correction and normalization.

Logical Workflow for ATR-FTIR Analysis

Caption: A typical workflow for sample analysis using ATR-FTIR.

Data Presentation & Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) | The broadness is due to hydrogen bonding. A very strong and characteristic peak.[13] |

| 3100 - 3000 | C-H stretch | Aromatic C-H | Characteristic of C-H bonds on the pyridine ring.[12] |

| 3000 - 2850 | C-H stretch | Aliphatic C-H | From the methyl and methine groups. |

| ~1600, ~1580, ~1480 | C=C and C=N stretch | Pyridine Ring | A series of sharp peaks characteristic of the aromatic pyridine system.[12] |

| 1200 - 1000 | C-O stretch | Alcohol (C-OH) | A strong band indicating the carbon-oxygen single bond. |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[14] For structural elucidation, MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which provides clues about the molecule's substructures.

Expertise & Experience: Decoding the Fragmentation

In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, causing it to lose an electron and form a positively charged molecular ion (M⁺•).[14] This ion is often unstable and fragments into smaller, more stable charged ions and neutral radicals. The fragmentation pattern is predictable and reproducible, acting as a molecular "fingerprint". For this compound, we anticipate seeing the molecular ion peak corresponding to its molecular weight (123.15 g/mol ). Key fragmentation pathways for alcohols include the loss of an alkyl group adjacent to the oxygen (α-cleavage) and the loss of a water molecule.[15][16]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.

-

Ionization: The vaporized molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for MS Fragmentation Analysis

Caption: Predicted fragmentation pathways for this compound in EI-MS.

Data Presentation & Interpretation

Table 4: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Rationale |

|---|---|---|---|

| 123 | [C₇H₉NO]⁺• | Molecular Ion (M⁺•) | Corresponds to the molecular weight of the compound. Its presence confirms the molecular formula.[17] |

| 108 | [C₆H₆NO]⁺ | M - CH₃ | Loss of the methyl group via α-cleavage, a very common pathway for secondary alcohols, resulting in a stable resonance-stabilized cation.[15] |

| 105 | [C₇H₇N]⁺• | M - H₂O | Dehydration (loss of water) is a characteristic fragmentation for alcohols.[18] |

| 78 | [C₅H₄N]⁺ | Pyridyl fragment | Cleavage of the C-C bond between the ring and the side chain. |

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a self-validating system for structural confirmation and purity assessment. NMR spectroscopy confirms the atomic connectivity and is essential for determining enantiomeric purity. IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and offers structural insights through predictable fragmentation patterns. Together, these techniques provide the robust, detailed characterization required by researchers, scientists, and drug development professionals to confidently use this chiral building block in their work.

References

-

Ananikov, V. P., et al. (2011). NMR Analysis of Chiral Alcohols and Amines: Development of Environmentally Benign "In Tube" Procedure with High Efficiency and Improved Detection Limit. Green Chemistry, 13(7), 1735. Available at: [Link]

-

Kim, H., et al. (2019). A Gallium-based Chiral Solvating Agent Enables the Use of 1H NMR Spectroscopy to Differentiate Chiral Alcohols. ResearchGate. Available at: [Link]

-

Vasilescu, M., et al. (2006). Spectrophotometric characteristics of new pyridylindolizine derivatives solutions. Journal of Fluorescence, 16(5), 631-9. Available at: [Link]

-

Unknown. (n.d.). Chirality And Nmr. Available at: [Link]

-

Seco, J. M., et al. (2012). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 17(9), 10603-10653. Available at: [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

-

Gomaa, M. A. M., et al. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Polycyclic Aromatic Compounds. Available at: [Link]

-

Taylor & Francis Online. (2021). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

-

PubChem. (n.d.). (S)-1-(3-Pyridyl)ethanol. Retrieved from [Link]

-

Santa Clara University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?. Retrieved from [Link]

-

El-Faham, A., et al. (2022). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 12(35), 22965-22980. Available at: [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Millersville University. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Gsponer, U., et al. (2006). Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. Zeitschrift für Naturforschung C, 61(9-10), 741-748. Available at: [Link]

-

PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-Pyridineethanol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of ethanol. Retrieved from [Link]

-

meriSTEM. (2021, April 15). NMR of ethanol with ¹H and ¹³C. YouTube. Retrieved from [Link]

-

ACS Division of Organic Chemistry. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Popa, R. M., et al. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability. Foods, 10(8), 1899. Available at: [Link]

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) pure Carvedilol.... Retrieved from [Link]

-

Semantic Scholar. (2021). ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements. Retrieved from [Link]

-

METTLER TOLEDO AutoChem. (2016, September 6). FTIR as a Complementary Tool to HPLC. YouTube. Retrieved from [Link]yE7H3-M)

Sources

- 1. achemtek.com [achemtek.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. ATR-FTIR-MIR Spectrometry and Pattern Recognition of Bioactive Volatiles in Oily versus Microencapsulated Food Supplements: Authenticity, Quality, and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. This compound | LGC Standards [lgcstandards.com]

- 18. whitman.edu [whitman.edu]

Physical properties of (R)-1-(3-Pyridyl)ethanol (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of (R)-1-(3-Pyridyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No: 7606-26-0) is a chiral alcohol of significant interest within the pharmaceutical and agrochemical industries.[1] As a key chiral building block, its enantiomeric purity is critical for achieving the desired biological activity and stereospecificity in target active pharmaceutical ingredients (APIs), particularly in the synthesis of nicotinic acetylcholine receptor modulators for neurological disorders.[1] An accurate and thorough understanding of its fundamental physical properties, such as melting and boiling points, is paramount for its synthesis, purification, handling, and formulation.

This guide provides a comprehensive overview of the physical properties of this compound, grounded in established data. It further outlines detailed, field-proven methodologies for the experimental determination of these properties, offering insights into the rationale behind procedural choices to ensure data integrity and reproducibility.

Summary of Physical Properties

The key physicochemical data for this compound are summarized below. This information is critical for laboratory handling, process scale-up, and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 7606-26-0 | [2][3][4] |

| Molecular Formula | C₇H₉NO | [2][3][4] |

| Molecular Weight | 123.15 g/mol | [3][4] |

| Physical Form | Colorless Oil / Thick Oil | [3][4] |

| Boiling Point | ~239.6 °C at 760 mmHg (Predicted/Enantiomer Data) | [4][5] |

| Melting Point | Below Room Temperature | [3][4] |

Detailed Analysis of Physical Properties

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to a phase transition from liquid to gas.[6] For this compound, a predicted boiling point is approximately 239.6 °C at standard atmospheric pressure (760 mmHg).[4] This value is strongly corroborated by experimental data for its enantiomer, (S)-1-(3-Pyridyl)ethanol, which has a reported boiling point of 239.602 °C at 760 mmHg.[5] Enantiomers, being mirror images, possess identical physical properties such as boiling point, melting point, and density, differing only in their interaction with plane-polarized light and other chiral molecules.[][8]

The relatively high boiling point of this compound, despite its modest molecular weight, is attributable to two primary factors:

-

Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong intermolecular hydrogen bonding, which requires significant thermal energy to overcome.

-

Polarity: The pyridine ring, with its electronegative nitrogen atom, contributes to the molecule's overall polarity, leading to dipole-dipole interactions that further elevate the boiling point.[9]

Melting Point

This compound exists as a colorless oil at standard ambient temperature and pressure.[3] This physical state indicates that its melting point—the temperature at which it transitions from a solid to a liquid—is below room temperature. While a precise experimental value is not commonly cited in chemical supplier databases, this is expected for a substance that does not exist as a solid under normal laboratory conditions. For practical purposes in synthesis and drug development, the key takeaway is that the material can be handled as a liquid, and any process requiring solidification would necessitate cooling to sub-ambient temperatures. A related compound, 2-(2-Hydroxyethyl)pyridine, has a reported melting point of -7.8 °C, suggesting that pyridylethanols can have freezing points well below 0 °C.[10]

Experimental Protocols for Property Determination

The following protocols describe robust methods for the precise determination of the boiling and melting points of this compound. The choice of methodology reflects best practices for ensuring accuracy with minimal sample consumption.

Protocol 1: Boiling Point Determination via the Microscale (Thiele Tube) Method

This method is highly efficient for determining the boiling point of small liquid samples.[11] The principle relies on observing the temperature at which the vapor pressure of the liquid sample equals the surrounding atmospheric pressure.[9]

Methodology:

-

Sample Preparation:

-

Attach a small glass vial (e.g., a 50 x 6 mm Durham tube) to a calibrated thermometer using a small rubber band or wire. The bottom of the vial should be aligned with the thermometer's bulb.[11]

-

Add approximately 0.5 mL of this compound to the vial.

-

Place a capillary tube (sealed at one end) into the vial with the open end submerged in the liquid.[11]

-

-

Apparatus Setup:

-

Clamp a Thiele tube to a retort stand and fill it with a high-boiling heat transfer fluid, such as mineral oil or silicone oil, to a level above the side-arm junction.

-

Insert the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the oil.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle. The design of the tube ensures even heat distribution via convection.

-

As the temperature rises, air trapped in the capillary tube will be expelled. Upon reaching the boiling point, a continuous and rapid stream of bubbles will emerge from the capillary tip.[11]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature recorded at the exact moment the stream of bubbles ceases and the liquid is drawn back into the capillary tube. This indicates that the external pressure has just overcome the sample's vapor pressure.

-

Record the ambient atmospheric pressure, as boiling points are pressure-dependent.

-

Caption: Workflow for microscale boiling point determination.

Protocol 2: Low-Temperature Melting Point Determination via Differential Scanning Calorimetry (DSC)

For substances that are liquid at room temperature, determining the precise melting (or freezing) point requires sub-ambient analysis. Differential Scanning Calorimetry (DSC) is the authoritative technique for this application, as it measures the heat flow associated with phase transitions with high sensitivity and accuracy.

Methodology:

-

Sample Preparation:

-

Tare a standard aluminum DSC pan and lid.

-

Using a micropipette, dispense a small amount of this compound (typically 2-5 mg) into the pan.

-

Hermetically seal the pan to prevent volatilization of the sample during the experiment.

-

Prepare an identical empty, sealed pan to serve as the reference.

-

-

Instrument Setup & Calibration:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium, mercury) appropriate for the sub-ambient temperature range.

-

Equip the instrument with a suitable cooling system (e.g., a refrigerated cooling system or liquid nitrogen).

-

-

Thermal Program:

-

Place the sample and reference pans into the DSC cell.

-

Step 1 (Equilibration): Cool the sample to a temperature well below the expected melting point (e.g., -50 °C).

-

Step 2 (Isothermal Hold): Hold isothermally for 5 minutes to ensure thermal equilibrium.

-

Step 3 (Heating Scan): Heat the sample at a controlled, slow rate (e.g., 2-5 °C/min) to a temperature above the melting transition (e.g., 30 °C).

-

Step 4 (Cooling Scan): Cool the sample back down at a controlled rate (e.g., 10 °C/min) to observe the crystallization (freezing) exotherm.

-

-

Data Analysis:

-

The resulting thermogram will plot heat flow versus temperature.

-

The melting event will appear as an endothermic peak on the heating curve.

-

The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and the integrated area (enthalpy of fusion) are also valuable parameters.

-

The freezing point is determined from the onset of the exothermic crystallization peak on the cooling curve.

-

Caption: Workflow for DSC melting point determination.

Conclusion

The physical properties of this compound, characterized by a high boiling point of approximately 239.6 °C and a sub-ambient melting point, are consistent with its molecular structure. The protocols detailed herein provide a robust framework for the empirical validation of these properties, ensuring the generation of high-quality, reliable data essential for advancing research, development, and manufacturing activities in the pharmaceutical and chemical sciences.

References

-

University of Calgary. Melting point determination. Available at: [Link].

-

University of Technology. Determination of boiling point. Available at: [Link].

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022-05-05). Available at: [Link].

-

University of Massachusetts. Experiment 1 - Melting Points. Available at: [Link].

- Google Patents. JP2010270008A - Method of producing pyridine ethanol derivative.

-

National Taiwan University. EXPERIMENT 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Available at: [Link].

-

StuDocu. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021-09-19). Available at: [Link].

-

eScholarship.org. UNIVERSITY OF CALIFORNIA, IRVINE Determination of the Absolute Configuration of β-Chiral Primary Alcohols Using the Competing. Available at: [Link].

-

PrepChem.com. Synthesis of (S)-1-(3-pyridyl)ethanol. Available at: [Link].

-

PubChem. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675. Available at: [Link].

-

PubChem. (S)-1-(3-Pyridyl)ethanol. Available at: [Link].

-

MySkinRecipes. This compound. Available at: [Link].

-

CAS.org. 3-Pyridineethanol - CAS Common Chemistry. Available at: [Link].

-

Wikipedia. Chirality (chemistry). Available at: [Link].

-

RSC Publishing. Near ultraviolet optical activity of chiral pyridine derivatives. Available at: [Link].

-

MDPI. Chiral Molecules: Properties, Synthesis and Analysis. Available at: [Link].

-

ResearchGate. New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction. (2025-08-07). Available at: [Link].

Sources

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [wap.guidechem.com]

- 3. achemtek.com [achemtek.com]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 9. iunajaf.edu.iq [iunajaf.edu.iq]

- 10. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of (R)-1-(3-Pyridyl)ethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. The bioavailability, efficacy, and ultimately the therapeutic success of a drug candidate are intrinsically linked to its solubility characteristics. (R)-1-(3-Pyridyl)ethanol, a chiral building block of significant interest in the synthesis of nicotinic acetylcholine receptor modulators and other neurologically active compounds, presents a case study in the importance of this fundamental physicochemical property.[1] This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical methodologies for its determination.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a given solvent is governed by a complex interplay of intermolecular forces, thermodynamics, and the molecular structures of both the solute and the solvent. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.

This compound is a molecule possessing both polar and non-polar characteristics. Its structure consists of a pyridine ring, which is moderately polar, and a hydroxyl (-OH) group attached to a chiral carbon, which is highly polar and capable of acting as both a hydrogen bond donor and acceptor. The ethyl group contributes a degree of non-polar character.

Key Molecular Interactions Influencing Solubility:

-

Hydrogen Bonding: The hydroxyl group is the primary driver of solubility in polar protic solvents such as alcohols (methanol, ethanol). It can form strong hydrogen bonds with the solvent molecules, facilitating dissolution. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.

-

Dipole-Dipole Interactions: The polar nature of the pyridine ring and the C-O and O-H bonds contribute to dipole-dipole interactions with polar aprotic solvents like acetone and ethyl acetate.

-

Van der Waals Forces: These weaker forces are the primary mode of interaction with non-polar solvents like toluene and heptane.

Based on these structural features, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Limited hydrogen bonding capability of the solvent. |

| Aromatic Hydrocarbons | Toluene | Low | Dominated by weaker van der Waals forces. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Very Low | Mismatch in polarity; strong solute-solute interactions (hydrogen bonding) are not overcome by weak solute-solvent interactions. |

It is crucial to note that these are predictions. For definitive quantitative data, experimental determination is essential.

Experimental Determination of Solubility: A Self-Validating Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[4] This method, when executed with precision, provides reliable and reproducible data. The following protocol is designed to be a self-validating system, incorporating rigorous steps to ensure data integrity.

Workflow for Equilibrium Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Methodology: Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Calibrated pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Protocol:

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of this compound into a scintillation vial. An excess is crucial to ensure that a saturated solution is formed.

-

Precisely add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow larger particles to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vial at a high speed.

-

Carefully withdraw a sample of the supernatant using a pipette.

-

For complete removal of any remaining solid particles, filter the supernatant through a syringe filter into a clean vial. This step is critical for accurate results.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.

-

Analytical Quantification: HPLC and UV-Vis Spectroscopy

The choice of analytical technique for determining the concentration of the saturated solution depends on the properties of the compound and the desired accuracy.

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly accurate and specific method for quantifying the concentration of a solute.

Caption: General workflow for HPLC-based solubility quantification.

UV-Vis Spectroscopy:

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a simpler and faster method for concentration determination.

Procedure for UV-Vis Analysis:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of the standards at the λmax to generate a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the appropriately diluted saturated solution.

-

Calculate the concentration of the saturated solution using the calibration curve.

Conclusion: A Pathway to Informed Formulation

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents remains to be established, this guide provides the theoretical foundation and practical, robust methodologies for its determination. By understanding the molecular drivers of solubility and employing rigorous experimental techniques such as the shake-flask method coupled with precise analytical quantification, researchers and drug development professionals can generate the critical data necessary for informed decision-making in formulation, purification, and crystallization processes. The protocols outlined herein are designed to ensure scientific integrity and produce reliable, reproducible results, ultimately contributing to the successful advancement of new therapeutic agents.

References

Sources

Chiral Pyridyl Alcohols: A Technical Guide to Their Applications in Asymmetric Catalysis and Beyond

Introduction

Chiral pyridyl alcohols have emerged as a class of privileged ligands and synthons in modern chemistry. Their unique structural motif, featuring a stereogenic carbinol center adjacent to a coordinating pyridine ring, imparts a powerful combination of chirality and metal-binding capability. This duality has positioned them at the forefront of asymmetric catalysis, where they have proven instrumental in achieving high levels of enantioselectivity in a variety of chemical transformations. Beyond their catalytic prowess, these molecules serve as valuable building blocks in the synthesis of pharmaceuticals and are finding increasing use in the rational design of novel chiral materials. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, applications, and future potential of chiral pyridyl alcohols.

Core Applications in Asymmetric Catalysis

The primary application of chiral pyridyl alcohols lies in their role as chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen atom of the pyridine ring and the oxygen atom of the alcohol moiety can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction.

Enantioselective Addition of Organozinc Reagents to Aldehydes